molecular formula C14H17FN2O3 B6631949 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid

2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid

Cat. No.: B6631949
M. Wt: 280.29 g/mol
InChI Key: STXRXIODTHSNCS-UHFFFAOYSA-N
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Description

2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring, a cyclohexyl group, and an acetic acid moiety

Properties

IUPAC Name

2-[1-[(5-fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-10-4-5-11(16-9-10)13(20)17-14(8-12(18)19)6-2-1-3-7-14/h4-5,9H,1-3,6-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXRXIODTHSNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps:

  • Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of 5-fluoropyridine-2-carboxylic acid. This can be achieved through various fluorination reactions, such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid.

  • Amidation Reaction: : The 5-fluoropyridine-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is reacted with cyclohexylamine to form the amide intermediate.

  • Acetic Acid Introduction: : The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the amide intermediate is reacted with bromoacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

  • Substitution: : The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom, which can enhance binding affinity and metabolic stability.

  • Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Mechanism of Action

The mechanism of action of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity. The cyclohexyl group provides hydrophobic interactions, while the acetic acid moiety can participate in ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(5-Chloropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
  • 2-[1-[(5-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid
  • 2-[1-[(5-Methylpyridine-2-carbonyl)amino]cyclohexyl]acetic acid

Uniqueness

The presence of the fluorine atom in 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid makes it unique compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s electronic properties and biological activity, often leading to enhanced metabolic stability and binding affinity in medicinal applications.

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